6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a tert-butyl group, and a chlorophenoxypropanoyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiophene core. The tert-butyl group is introduced through alkylation reactions, while the chlorophenoxypropanoyl moiety is added via acylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-tert-Butyl-N-(3-chlorophenyl)-2-{[(E)-(4-ethoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Compared to similar compounds, 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27ClN2O3S |
---|---|
Molecular Weight |
435 g/mol |
IUPAC Name |
6-tert-butyl-2-[2-(4-chlorophenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S/c1-12(28-15-8-6-14(23)7-9-15)20(27)25-21-18(19(24)26)16-10-5-13(22(2,3)4)11-17(16)29-21/h6-9,12-13H,5,10-11H2,1-4H3,(H2,24,26)(H,25,27) |
InChI Key |
BRTFFAFGGXZTCI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)N)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)N)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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